5,6-Diethoxyindolin-2-one
Description
Overview of the Indolinone Chemical Class in Modern Drug Discovery
The indolinone, or 2-oxindole, chemical class represents a cornerstone in modern medicinal chemistry and drug discovery. nih.govresearchgate.net This heterocyclic organic compound features a bicyclic structure where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring containing a ketone group. goong.comrsc.org This scaffold is a key structural component in numerous natural and synthetic molecules that exhibit a wide array of biological activities. growingscience.comresearchgate.net
In the realm of drug discovery, indolinone derivatives have gained significant attention, particularly for their role as kinase inhibitors. nih.gov Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in various diseases, most notably cancer. nih.gov The low molecular weight of many indolinone-based molecules allows them to effectively compete with ATP at the kinase binding site, thereby inhibiting tumor growth. nih.gov The versatility of the indolinone scaffold has led to the development and marketing of several therapeutic agents, with many more undergoing clinical investigation for cancer and other diseases. nih.govresearchgate.net
The significance of this chemical class is further highlighted by the extensive research into its derivatives. Scientists have synthesized and evaluated numerous indolinone analogs to explore their therapeutic potential against a plethora of molecular targets. nih.gov This has resulted in a vast number of patents for indolinone derivatives with applications in cancer therapy. nih.govresearchgate.net Beyond oncology, these compounds have shown promise as antimicrobial, anti-inflammatory, antioxidant, and antiviral agents. researchgate.netresearchgate.net
| Notable Indolinone-Based Drugs | Primary Therapeutic Target/Area |
| Sunitinib | Receptor Tyrosine Kinases (RTKs) / Cancer (Renal Cell Carcinoma, GIST) growingscience.com |
| Nintedanib | RTKs (VEGFR, FGFR, PDGFR) / Cancer (NSCLC), Idiopathic Pulmonary Fibrosis growingscience.com |
| Semaxinib | VEGFR / Cancer (Colorectal, Acute Myeloid Leukemia) growingscience.com |
| Toceranib | KIT, VEGFR2, PDGFRβ / Veterinary Oncology (Canine Mast Cell Tumors) researchgate.net |
Significance of 2-Oxindole Core Structures in Medicinal Chemistry and Biological Sciences
The 2-oxindole core is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thus serving as a rich source for the development of novel therapeutic agents. researchgate.netnih.gov The structural and functional versatility of the 2-oxindole skeleton makes it a valuable starting point for creating compounds with enhanced biological activity and specificity. researchgate.net
The significance of this core structure stems from its presence in a wide range of biologically active natural products and endogenous compounds found in mammals. rsc.orgnih.gov The ability to readily introduce substituents at various positions, particularly at the C3 position, allows for the fine-tuning of the molecule's pharmacological properties. nih.govua.es This modification can significantly impact the bioactivity, potency, and selectivity of the resulting compounds. nih.govnih.gov
The 2-oxindole framework is a key component in drugs targeting a variety of conditions, including cancer, neurodegenerative disorders, and infectious diseases. researchgate.netresearchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, as detailed in the table below.
| Biological Activity | Therapeutic Potential | Reference |
| Anticancer | Inhibition of various cancer cell lines | researchgate.netresearchgate.net |
| Anti-inflammatory | Modulation of inflammatory pathways | researchgate.netresearchgate.net |
| Antimicrobial | Activity against bacteria and fungi | researchgate.netua.es |
| Antiviral | Inhibition of viral replication (e.g., smallpox) | researchgate.net |
| Neuroprotective | Potential treatment for neurodegenerative diseases | researchgate.net |
| Ghrelin Receptor Antagonism | Treatment of obesity and feeding disorders | nih.gov |
| Histamine H3 Receptor Ligands | Treatment of diabetes, obesity, and CNS disorders | researchgate.net |
The continued exploration of the 2-oxindole core in drug discovery programs underscores its importance. benthamdirect.com The development of new synthetic methodologies facilitates the creation of diverse libraries of 2-oxindole derivatives for screening against various diseases, ensuring its continued relevance in future research. nih.govresearchgate.net
Research Rationale for Investigating 5,6-Diethoxyindolin-2-one
While direct research on "this compound" is not extensively published, the rationale for its investigation can be inferred from the well-established principles of medicinal chemistry and the known properties of the 2-oxindole scaffold. The process of drug design often involves the rational modification of a known bioactive scaffold to enhance its properties. nih.gov
The core of the rationale lies in structure-activity relationship (SAR) studies . nih.gov The introduction of substituents onto the benzene ring of the 2-oxindole core is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic profile. The specific placement of two ethoxy groups at the 5 and 6 positions of the indolinone ring is a deliberate chemical modification.
The potential motivations for this specific substitution pattern include:
Modulating Lipophilicity: The addition of ethoxy groups (-OCH2CH3) increases the lipophilicity (fat-solubility) of the molecule compared to its unsubstituted or hydroxylated counterparts. This can influence the compound's ability to cross cell membranes, potentially affecting its absorption, distribution, and ability to reach intracellular targets.
Altering Electronic Properties: The oxygen atoms in the ethoxy groups are electron-donating. This alters the electron density of the aromatic ring, which can influence how the molecule interacts with its biological target, such as the amino acid residues in an enzyme's active site.
Exploring Metabolic Stability: The ethoxy groups may block positions on the ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes. This could potentially increase the metabolic stability and half-life of the compound in the body. Research into related dihydroxyindoles, which are metabolic precursors, highlights the importance of substitutions at these positions. nih.gov
Creating New Interaction Points: The ether oxygens can act as hydrogen bond acceptors, providing additional points of interaction with a biological target, which could lead to increased binding affinity and potency.
The synthesis of substituted 2-oxindoles is an active area of research, aimed at creating novel compounds with improved therapeutic profiles, such as enhanced antiglaucoma activity or anticancer properties. nih.govnih.gov Therefore, the investigation of this compound is a logical step in the systematic exploration of the chemical space around the privileged 2-oxindole scaffold, with the goal of discovering new chemical entities with potentially valuable biological activities.
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5,6-diethoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H15NO3/c1-3-15-10-5-8-6-12(14)13-9(8)7-11(10)16-4-2/h5,7H,3-4,6H2,1-2H3,(H,13,14) |
InChI Key |
INAZVBUXWHICRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(=O)N2)OCC |
Origin of Product |
United States |
Historical Context and Relevant Derivatives
The story of the indolin-2-one core is intrinsically linked to the broader history of indole (B1671886) chemistry. The indole nucleus itself was first isolated in the 19th century, and its prevalence in natural products spurred extensive research into its synthesis and reactivity. The subsequent oxidation of indoles to oxindoles (indolin-2-ones) opened up new avenues for chemical exploration and the generation of diverse molecular architectures.
Evolution of Indolinone Synthesis and Functionalization
The synthesis of the indolin-2-one core has evolved significantly over the years, with numerous methods developed to achieve this heterocyclic system. Early methods often involved multi-step sequences with harsh reaction conditions. However, the demand for efficient and versatile synthetic routes, driven by the need for compound libraries in drug discovery, has led to the development of more sophisticated and milder methodologies.
Modern approaches to indolin-2-one synthesis often employ transition-metal-catalyzed reactions, which offer high efficiency and functional group tolerance. Palladium-catalyzed intramolecular C-H amination of 2-halophenethylamides, for instance, has become a powerful tool for the construction of the indolinone scaffold. Other notable methods include the intramolecular Heck reaction and various cyclization strategies starting from substituted anilines or nitroarenes.
Furthermore, the functionalization of the pre-formed indolin-2-one ring is a critical aspect of generating structural diversity. The C3 position, in particular, is a common site for modification, often through Knoevenagel condensation with various aldehydes and ketones. This reaction allows for the introduction of a wide array of substituents, which has proven crucial for modulating the biological activity of these compounds. The nitrogen atom of the lactam can also be readily alkylated or acylated to further expand the chemical space.
Seminal Discoveries and Key Biologically Active Indolinone Derivatives
The indolin-2-one scaffold rose to prominence in medicinal chemistry with the discovery of its potent inhibitory activity against various protein kinases. Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
A landmark discovery in this area was the development of Sunitinib (marketed as Sutent), a multi-targeted receptor tyrosine kinase inhibitor. Sunitinib features a substituted indolin-2-one core and has been approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its mechanism of action involves the inhibition of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical for angiogenesis and tumor growth.
Another significant example is SU5416, an early indolin-2-one derivative that showed selective inhibition of VEGFR-2. Although it did not progress to clinical use, its discovery was instrumental in validating the indolin-2-one scaffold as a viable pharmacophore for kinase inhibition and paved the way for the development of more advanced derivatives.
The success of these compounds has spurred the synthesis and evaluation of a vast number of indolin-2-one derivatives with a wide range of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties.
Structural Precedents and Analogues of 5,6-Diethoxyindolin-2-one with Demonstrated Research Interest
While specific research on this compound is not widely documented, its structural features can be compared to other well-studied analogues. The substitution pattern on the benzene (B151609) ring of the indolin-2-one core is known to significantly influence the compound's physicochemical properties and biological activity.
A closely related and more extensively studied analogue is 5,6-dimethoxyindolin-2-one (B1594945) . The presence of the methoxy (B1213986) groups at the 5 and 6 positions has been shown to impact the electronic properties of the aromatic ring and can influence how the molecule interacts with its biological targets. For instance, the electron-donating nature of the methoxy groups can affect the binding affinity of the compound to the ATP-binding pocket of protein kinases.
The rationale for synthesizing and studying di-substituted indolin-2-ones like the 5,6-dimethoxy and, by extension, the 5,6-diethoxy derivatives, often stems from structure-activity relationship (SAR) studies. By systematically modifying the substituents on the aromatic ring, researchers can probe the specific interactions that govern a compound's potency and selectivity. The replacement of methoxy groups with ethoxy groups, as in this compound, represents a subtle modification that can alter properties such as lipophilicity and steric bulk, which in turn can affect a compound's pharmacokinetic profile and target engagement.
The table below provides a comparative overview of key indolin-2-one derivatives and their significance.
| Compound Name | Key Structural Feature | Significance |
| Indolin-2-one | Unsubstituted core | Parent scaffold for a large class of bioactive compounds. |
| Sunitinib | Substituted indolin-2-one | FDA-approved multi-targeted kinase inhibitor for cancer therapy. |
| SU5416 | 3-substituted indolin-2-one | Early and selective VEGFR-2 inhibitor, important for proof-of-concept. |
| 5,6-Dimethoxyindolin-2-one | Methoxy groups at C5 and C6 | A researched analogue, provides insight into the effects of electron-donating groups on biological activity. |
| This compound | Ethoxy groups at C5 and C6 | The subject of this article, its properties are inferred from the broader class and its methoxy analogue due to limited direct research. |
Synthetic Methodologies for 5,6 Diethoxyindolin 2 One and Its Analogues
General Synthetic Routes to the Indolin-2-one Scaffold
The construction of the fundamental indolin-2-one ring system can be achieved through a variety of synthetic strategies, ranging from classical multi-step pathways to modern metal-catalyzed reactions.
Multi-Step Chemical Pathways for Indolinone Core Construction
Several named reactions and multi-step sequences have been established for the synthesis of the indolin-2-one core. One of the most classical approaches is the Fischer indole (B1671886) synthesis , which, while primarily used for indoles, can be adapted for the synthesis of oxindoles, the tautomeric form of 2-hydroxyindoles. This acid-catalyzed reaction involves the rearrangement of a phenylhydrazone, which can be formed from a substituted aniline (B41778) and a ketone or aldehyde bearing at least two α-hydrogens.
Another prominent method involves the aldol condensation . This strategy often utilizes isatin (B1672199) (1H-indole-2,3-dione) as a key precursor. The condensation of isatin with compounds containing an active methylene (B1212753) group provides a facile route to 3-alkenylindolin-2-ones, which can be further modified to obtain the saturated indolin-2-one core researchgate.net.
Acid-catalyzed indolylation of isatins represents another important pathway. This reaction proceeds via a Friedel-Crafts electrophilic aromatic substitution mechanism, where the C-3 carbonyl of isatin is activated by an acid catalyst, followed by nucleophilic attack by an indole to form 3,3-di(3-indolyl)-2-indolones nih.gov. The initial step of this reaction involves the formation of a 3-hydroxy-3-indolyl-2-indolone intermediate nih.gov.
Cycloaddition Reactions in Indolinone Synthesis
Cycloaddition reactions offer a powerful and efficient means of constructing the indolin-2-one scaffold, often with high stereocontrol. These reactions typically involve the formation of the heterocyclic ring in a single step from acyclic precursors.
One of the most effective cycloaddition strategies is the 1,3-dipolar cycloaddition . This method has been widely employed for the synthesis of spiroindolin-2-one derivatives. The reaction involves an indolin-2-one-based dipolarophile and a 1,3-dipole, such as an azomethine ylide or a nitrone. For instance, the reaction of 2-(2-oxoindoline-3-ylidene)acetates with nitrones leads to the formation of functionalized spiroisoxazolidines.
Another notable cycloaddition approach is the intramolecular [4+2] cycloaddition . This strategy is particularly useful for constructing indolines and indoles with multiple substituents on the six-membered ring. The reaction typically involves heating an enyne precursor, which undergoes a [4+2] cycloaddition to generate a highly strained isoaromatic cyclic allene (B1206475) that subsequently rearranges to afford the indoline (B122111) structure.
Metal-Catalyzed Coupling Reactions for Indolinone Formation
Transition metal-catalyzed reactions have emerged as a versatile and efficient tool for the synthesis of the indolin-2-one scaffold. These methods often offer high yields, good functional group tolerance, and the ability to construct the ring system in a single step.
Palladium-catalyzed reactions are among the most widely used. For example, the Sonogashira coupling of 2-haloanilines with alkynes, followed by cyclization, provides a direct route to indoles, which can be precursors to indolin-2-ones mdpi.com. Palladium catalysis can also be employed in oxidative annulation reactions, such as the reaction of N-Ts-anilines with styrenes, to form the indoline ring mdpi.com. More recently, a one-step process involving Pd-catalyzed oxidative dehydrogenation and a sequential C2-regioselective Heck-type reaction has been developed for the synthesis of 2-arylindoles from indolines.
Copper-catalyzed reactions also play a significant role in indolin-2-one synthesis. A domino Cu-catalyzed amidation/nucleophilic substitution reaction has been developed for the synthesis of indolines from ortho-iodophenalkyl mesylates nih.gov. This one-pot procedure offers excellent yields and proceeds under mild conditions nih.gov.
Nickel-catalyzed reactions have also been successfully employed. A nickel/photoredox dual catalysis system enables the synthesis of indolines from iodoacetanilides and alkenes with very high regioselectivity for 3-substituted products mit.eduorganic-chemistry.org.
Specific Approaches to 5,6-Functionalized Indolin-2-ones
The synthesis of 5,6-diethoxyindolin-2-one and its analogues requires precise control over the functionalization of the aromatic ring of the indolin-2-one core.
Ketalization Reactions for 3,3-Dialkoxyindolin-2-one Synthesis
The formation of 3,3-dialkoxyindolin-2-ones, which can be important intermediates, is typically achieved through the ketalization of isatin or its derivatives. This reaction involves the treatment of the C-3 carbonyl group of isatin with an alcohol in the presence of a catalyst. While conventional methods often require strongly acidic conditions, which can be harsh for sensitive substrates, milder and more efficient methods have been developed.
Regioselective Functionalization at Aromatic Positions
Introducing substituents at specific positions of the indolin-2-one aromatic ring is crucial for the synthesis of compounds like this compound. This is typically achieved through electrophilic aromatic substitution reactions.
Halogenation is a common strategy for introducing a functional handle onto the aromatic ring, which can then be further modified through cross-coupling reactions. Regioselective halogenation of indolines at the C7 position has been achieved using Rh(III) catalysis with N-halosuccinimides researchgate.net. Palladium-catalyzed C-H halogenation of indolines with a removable directing group also provides a route to C7-halogenated products acs.org. Metal-free methods for the regioselective halogenation of arenes have also been developed nih.govorganic-chemistry.org.
Nitration is another important electrophilic aromatic substitution reaction for functionalizing the indolin-2-one core. Mono-nitration of indolines at either the C5 or C7 position with high regioselectivity has been reported under mild conditions researchgate.net. Non-acidic and non-metallic conditions for the regioselective nitration of indoles to 3-nitroindoles have also been developed, which can be adapted for indolin-2-one precursors nih.govrsc.org.
Catalytic Methodologies Applicable to this compound Synthesis
The synthesis of the indolin-2-one scaffold, a core structure in many pharmacologically active compounds, is often achieved through catalytic cyclization reactions. While specific literature on this compound is sparse, several catalytic methods applied to its analogues can be extrapolated for its synthesis. These methods often involve transition metal catalysts that facilitate the formation of the core bicyclic ring system from appropriately substituted anilines or related precursors.
Key catalytic strategies include:
Palladium-Catalyzed Cyclization: Palladium catalysts are widely used for intramolecular cyclization reactions to form heterocyclic compounds, including indolinones. mdpi.com For instance, a process involving the palladium-catalyzed heteroannulation of 2-iodoaniline (B362364) derivatives with alkynes provides a route to C2-substituted indoles, which can be precursors to indolin-2-ones. acs.org A hypothetical route to this compound could involve the cyclization of a suitably substituted N-protected 2-halo-4,5-diethoxyaniline derivative.
Iron-Catalyzed Radical Cyclization: A simple and efficient strategy for synthesizing substituted indolin-2-ones involves iron-catalyzed cascade radical cyclization. rsc.org This method uses germanium hydrides as radical precursors to initiate a cyclization cascade, yielding various indolin-2-one structures. rsc.org This approach could be adapted for the synthesis of this compound from a corresponding diethoxy-substituted aniline precursor.
Copper-Catalyzed Reactions: Copper catalysts are effective in various organic transformations, including the synthesis of heterocyclic scaffolds. acs.org Copper-catalyzed intramolecular alkene aminooxygenation has been used for the multigram synthesis of chiral substituted indolines, which are structurally related to indolin-2-ones. nih.gov Additionally, copper-catalyzed oxidative cyclization of 2-arylethynylanilines is a known method for accessing the indolinone core. nih.gov
These catalytic systems offer advantages in terms of efficiency, selectivity, and functional group tolerance, making them powerful tools for constructing complex molecules like this compound.
| Catalytic System | Precursor Type | Potential Application for this compound |
| Palladium (e.g., Pd(OAc)₂) | 2-Alkynylanilines, 2-Haloanilines | Intramolecular cyclization of a 4,5-diethoxy-2-alkynylaniline. mdpi.com |
| Iron (e.g., FeCl₂) | N-alkenyl-2-bromoanilines | Radical cyclization of an N-substituted 2-bromo-4,5-diethoxyaniline. rsc.org |
| Copper (e.g., CuI) | 2-Arylethynylanilines | Oxidative cyclization of a 2-(alkynyl)-4,5-diethoxyaniline. nih.gov |
Purification and Isolation Techniques in Indolinone Chemistry
The isolation of pure indolinone compounds from reaction mixtures is a critical step that relies on modern purification techniques. The choice of method depends on the physicochemical properties of the target compound and the nature of the impurities.
Chromatographic Methods for Compound Separation and Purification
Chromatography is a cornerstone of purification in organic synthesis, enabling the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography: This is the most common technique for purifying indolinone derivatives on a laboratory scale. nih.govacs.org Silica (B1680970) gel is typically used as the stationary phase, and a solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used as the mobile phase. nih.gov The polarity of the eluent is optimized to achieve effective separation of the desired indolinone from byproducts and unreacted starting materials. For example, various substituted indolin-3-ones have been purified using silica gel column chromatography with ethyl acetate/hexane mixtures as eluents. nih.gov
High-Performance Liquid Chromatography (HPLC): For higher purity requirements or for the separation of closely related analogues, HPLC is employed. chromatographyonline.com Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile), is frequently used. sielc.com This technique offers superior resolution and is scalable for preparative separations. chromatographyonline.comsielc.com
| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Application in Indolinone Chemistry |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Routine purification of crude reaction mixtures. nih.gov |
| HPLC (Reverse-Phase) | C18-bonded Silica | Water/Acetonitrile gradients | High-purity separation, impurity isolation. sielc.com |
Crystallization Techniques for High-Purity Compound Acquisition
Crystallization is a powerful purification technique that can yield compounds of very high purity. It relies on the principle that a compound will be more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution (mother liquor).
Cooling Crystallization: The crude indolinone product is dissolved in a minimum amount of a suitable hot solvent. researchgate.net The solution is then allowed to cool slowly and without disturbance. Crystal formation can sometimes be induced by scratching the inside of the flask or by adding a seed crystal. Upon complete crystallization, the solid is collected by filtration, washed with a small amount of cold solvent, and dried. nih.gov
Solvent/Anti-Solvent Crystallization: This method is useful when a single solvent is not ideal. The compound is dissolved in a "good" solvent in which it is highly soluble. researchgate.net An "anti-solvent" (or non-polar solvent), in which the compound is poorly soluble, is then slowly added until the solution becomes turbid, indicating the onset of precipitation. google.comgoogle.com The solution is then allowed to stand, promoting the growth of high-purity crystals. For instance, the crystallization of some indolinone derivatives is initiated by adding a non-polar solvent like cyclohexane (B81311) or methyl cyclohexane to a solution in a more polar solvent at elevated temperatures. google.comgoogle.com
Factors such as solvent choice, cooling rate, and agitation are critical for obtaining crystals of desired size and purity. iscientific.org
| Crystallization Technique | Principle | Common Solvents for Indolinones |
| Cooling Crystallization | Decreased solubility upon cooling a saturated solution. | Ethanol, Methanol, Toluene, Ethyl Acetate. nih.govgoogle.comgoogle.com |
| Solvent/Anti-Solvent | Induction of precipitation by adding a solvent of poor solubility. | Toluene/Cyclohexane, Toluene/Methyl Cyclohexane. google.comgoogle.com |
Chemical Modifications and Structure Activity Relationship Sar Studies
Derivatization Strategies of the Indolin-2-one Nucleus
N-alkylation of the indolin-2-one nucleus is a frequently employed strategy to introduce diverse functionalities that can modulate the compound's lipophilicity, steric bulk, and capacity for forming additional molecular interactions. The synthesis of N-alkylated derivatives can be accomplished through various established chemical methods, where the selection of the alkylating agent is instrumental in achieving the desired structural diversity.
General Reaction Scheme: The N-alkylation of 5,6-diethoxyindolin-2-one typically involves a nucleophilic substitution reaction. The indole (B1671886) nitrogen, after deprotonation by a suitable base, acts as a nucleophile and attacks an electrophilic alkylating agent, such as an alkyl halide.
Influence on Biological Activity: The substituent at the N1 position can profoundly influence the biological activity of indolin-2-one derivatives. For example, the incorporation of basic side chains, such as piperidine (B6355638) or piperazine (B1678402) moieties, has been identified as a key determinant for the activity of certain kinase inhibitors. The length, flexibility, and chemical nature of the alkyl chain are critical parameters for optimizing interactions with specific protein targets.
A range of alkylating agents can be utilized to introduce various substituents at the N1 position, as exemplified in the table below:
| Alkylating Agent Example | Introduced N1-Substituent | Potential Impact on Properties |
| Methyl iodide | Methyl | Minor increase in lipophilicity |
| Benzyl bromide | Benzyl | Introduction of steric bulk and potential for π-stacking interactions |
| 2-Chloro-N,N-dimethylethanamine | 2-(Dimethylamino)ethyl | Incorporation of a basic, ionizable functional group |
| Propargyl bromide | Propargyl | Provides a handle for further modification via click chemistry |
The introduction of an arylidene group at the C3 position of the indolin-2-one core is a well-established and highly effective strategy for generating compounds with a broad spectrum of biological activities, most notably as kinase inhibitors. This modification is typically carried out via a Knoevenagel condensation between the indolin-2-one and a suitable aromatic aldehyde.
General Reaction Scheme: This reaction involves a base-catalyzed condensation of the active methylene (B1212753) group at the C3 position of this compound with the carbonyl group of an aromatic aldehyde.
Structure-Activity Relationship: The electronic and steric characteristics of the substituents on the arylidene ring are of paramount importance for the biological activity of the resulting arylidene oxindole (B195798). The presence of electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, thereby influencing its binding affinity for target proteins. The substitution pattern on the aromatic ring is also a critical factor.
The following table illustrates examples of aromatic aldehydes that can be employed for this modification and the resulting structural changes to the arylidene oxindole moiety:
| Aromatic Aldehyde Example | Substituent on Arylidene Ring | Potential Influence on Activity |
| Benzaldehyde | Unsubstituted Phenyl | Serves as a baseline for SAR studies |
| 4-Methoxybenzaldehyde | 4-Methoxy | Electron-donating group, can act as a hydrogen bond acceptor |
| 4-Nitrobenzaldehyde | 4-Nitro | Strong electron-withdrawing group |
| Indole-3-carboxaldehyde | 3-Indolyl | Introduction of a larger, heterocyclic system capable of hydrogen bonding |
Electronic Effects: The ethoxy groups are electron-donating through resonance, which enhances the electron density of the aromatic ring. This can, in turn, influence the reactivity of the indolin-2-one system and its ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules.
While specific SAR studies on the positional variation of diethoxy groups on the indolin-2-one core are not extensively documented, research on the closely related 5,6-dimethoxyindolin-2-one (B1594945) has demonstrated the importance of this substitution pattern for certain biological activities. It is postulated that the 5,6-dialkoxy arrangement provides a favorable combination of electron-donating character and steric bulk that can be conducive to effective target binding.
Positional Isomerism and its Influence on Molecular Properties
The regiochemical placement of the diethoxy substituents on the indolin-2-one ring is expected to have a substantial effect on the molecule's physicochemical and biological properties. A comparative analysis of this compound with its other possible positional isomers is crucial for a comprehensive understanding of the significance of this particular substitution pattern.
The table below summarizes the potential positional isomers of diethoxyindolin-2-one and the anticipated variations in their molecular properties:
| Isomer | Expected Impact on Electronic Properties | Potential Influence on Molecular Interactions |
| 4,5-Diethoxyindolin-2-one | Potent electron-donating effect towards the amide functionality | May enhance the hydrogen bond accepting capability of the carbonyl oxygen |
| 4,6-Diethoxyindolin-2-one | A different charge distribution across the aromatic ring compared to the 5,6-isomer | Leads to a distinct molecular dipole moment, potentially impacting solubility and crystal packing |
| 4,7-Diethoxyindolin-2-one | Increased steric hindrance in the vicinity of the N1 position | May influence the feasibility and kinetics of N-alkylation reactions |
| 5,7-Diethoxyindolin-2-one | An asymmetric distribution of electron density on the benzene (B151609) ring | Could lead to specific and selective interactions within a chiral binding environment |
| 6,7-Diethoxyindolin-2-one | Electron donation primarily directed towards the aromatic ring system | May have a more pronounced effect on the molecule's ability to participate in π-π stacking interactions |
Conformational Analysis and Stereochemical Considerations of Indolinone Derivatives
The three-dimensional structure of indolin-2-one derivatives is a critical determinant of their interaction with biological targets. The indolin-2-one core, while relatively rigid, allows for conformational flexibility in its substituents, particularly in the case of C3-arylidene derivatives.
E/Z Isomerism: The exocyclic double bond of the arylidene group at the C3 position can exist as two distinct geometric isomers, E and Z. The relative thermodynamic stability of these isomers and the energy barrier to their interconversion can be influenced by the steric and electronic nature of the substituents on both the indolin-2-one core and the arylidene ring. The precise geometry of this double bond is often a decisive factor for achieving optimal orientation within a protein's active site.
Rotational Barriers: The single bond connecting the indolin-2-one core to the arylidene moiety may have a restricted rotation, leading to the existence of preferred conformations or rotamers. The presence of bulky substituents, such as the ethoxy groups at the 5 and 6 positions, can be expected to further modulate these rotational barriers.
The conformational preferences of indolinone derivatives can be investigated using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling methods. A thorough understanding of the conformational landscape is indispensable for the rational design of molecules with a shape that is complementary to their intended biological target.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a compound like 5,6-Diethoxyindolin-2-one, specific proton signals are expected to appear in distinct regions, indicative of their electronic environment. The protons of the ethoxy groups would typically present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, a pattern characteristic of an ethyl group. The aromatic protons on the benzene (B151609) ring would appear as singlets, given their isolated positions. The methylene protons of the indolinone ring system and the N-H proton would also exhibit characteristic chemical shifts.
For the analogous compound, 5,6-dimethoxyindoline, the following ¹H NMR data has been reported and provides a reference for the expected shifts in this compound.
Interactive Data Table: Representative ¹H NMR Data for a 5,6-Dialkoxyindoline Analog
| Proton | Chemical Shift (ppm) | Multiplicity | Assignment |
| H-4 | ~6.7 | s | Ar-H |
| H-7 | ~6.6 | s | Ar-H |
| OCH₂ | ~4.0 | q | Methylene of ethoxy |
| CH₂ (ring) | ~3.5 | t | Indolinone C3-H₂ |
| CH₂ (ring) | ~3.0 | t | Indolinone C2-H₂ |
| CH₃ | ~1.4 | t | Methyl of ethoxy |
| NH | Variable | br s | Amide proton |
Note: Data is extrapolated from known spectra of similar compounds. 's' denotes singlet, 't' triplet, 'q' quartet, and 'br s' broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, characteristic peaks would be observed for the carbonyl carbon (C=O) of the lactam ring, the aromatic carbons, the carbons of the ethoxy groups, and the methylene carbons of the indolinone ring.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| C=O | ~175 | Carbonyl |
| C-5, C-6 | ~145-150 | Aromatic (oxygen-substituted) |
| C-3a, C-7a | ~125-135 | Aromatic (bridgehead) |
| C-4, C-7 | ~100-110 | Aromatic |
| OCH₂ | ~64 | Methylene of ethoxy |
| C-3 | ~36 | Indolinone C3 |
| CH₃ | ~15 | Methyl of ethoxy |
Note: These are predicted values based on the analysis of related structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. researchgate.net For this compound (C₁₂H₁₅NO₃), the expected exact molecular weight is approximately 221.1052 g/mol .
Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) is formed. Subsequent fragmentation can provide valuable structural clues. Common fragmentation pathways for indolin-2-one derivatives involve the loss of small molecules or radicals. scirp.orgresearchgate.net For this compound, characteristic fragmentation would likely involve the cleavage of the ethoxy groups.
Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Description |
| 221 | [C₁₂H₁₅NO₃]⁺ | Molecular Ion |
| 192 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 176 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |
| 148 | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Information
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uhcl.edu The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O (amide) bond, C-O bonds of the ether linkages, and the aromatic C-H and C=C bonds.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 | N-H stretch | Amide |
| ~2980-2850 | C-H stretch | Alkyl (ethoxy) |
| ~1710 | C=O stretch | Amide (lactam) |
| ~1620 | C=C stretch | Aromatic |
| ~1250 | C-O stretch | Aryl ether |
Note: These are typical ranges and the exact positions can be influenced by the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nist.gov Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The spectrum of the parent indolin-2-one shows absorption maxima that would be shifted by the presence of the two electron-donating ethoxy groups on the benzene ring. nist.gov
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Wavelength (λₘₐₓ, nm) | Solvent | Electronic Transition |
| ~250-260 | Ethanol | π → π |
| ~280-290 | Ethanol | π → π |
| ~310-320 | Ethanol | n → π* |
Note: The exact wavelengths and molar absorptivities can vary with the solvent used.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the crystal lattice of this compound.
Biological Activity Investigations and Mechanistic Insights
Receptor Tyrosine Kinase (RTK) Inhibition via Indolinone Scaffolds
The indolin-2-one scaffold has been extensively utilized as a foundation for designing potent inhibitors of receptor tyrosine kinases (RTKs), enzymes that play a crucial role in cellular signaling pathways controlling growth, differentiation, and metabolism. acs.orgresearchgate.net Dysregulation of RTK activity is a common factor in the progression of diseases like cancer, making them a prime target for therapeutic intervention. nih.gov Numerous 3-substituted indolin-2-ones have been synthesized and identified as a novel class of tyrosine kinase inhibitors. acs.org Sunitinib, an oxindole-based multitarget kinase inhibitor, is a prominent example of a successful drug developed from this scaffold. ekb.eg
Indolinone derivatives have demonstrated inhibitory activity against a variety of specific RTKs involved in angiogenesis and tumor cell proliferation. researchgate.net By modifying the substitutions on the indolin-2-one core, researchers have been able to achieve selectivity for particular kinases. acs.org For instance, Sunitinib is known to target Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, Fms-like tyrosine kinase-3 (FLT3), and the RET proto-oncogene. ekb.eg Another indolinone-based inhibitor, Nintedanib, effectively blocks VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), and PDGFRs. nih.gov The ability to target multiple kinases has become a successful strategy in developing anticancer agents. nih.gov
Table 1: Examples of Indolinone-Based Kinase Inhibitors and Their Targets
| Inhibitor | Core Structure | Primary Kinase Targets |
|---|---|---|
| Sunitinib | Indolin-2-one | VEGFR-1, 2, 3; PDGFR; KIT; FLT3; RET ekb.eg |
| Nintedanib | Indolinone | VEGFR1, 2, 3; FGFR1, 2, 3; PDGFRα, β nih.gov |
| SU5416 | Indolinone | VEGFR2 nih.gov |
| BIBF 1120 | Indolinone | VEGFR, PDGFR, FGFR nih.govnih.gov |
The primary mechanism by which indolinone-based inhibitors exert their effect is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site of the kinase domain. researchgate.netekb.eg These small molecules are designed to mimic ATP, occupying the pocket on the enzyme and thereby preventing the phosphorylation of substrate proteins. nih.govnih.gov This action blocks the downstream signaling cascade that would otherwise promote cell growth and proliferation. nih.gov Crystallographic data have confirmed that 3-substituted indolin-2-ones can bind within the ATP binding pocket of RTKs. acs.org This competitive inhibition is a common feature among many clinically approved small-molecule kinase inhibitors. nih.govresearchgate.net
Anti-proliferative and Apoptosis-Inducing Properties in Cellular Systems
A direct consequence of RTK inhibition by indolinone derivatives is the suppression of cell proliferation and the induction of programmed cell death, or apoptosis. researchgate.net These compounds have shown significant antiproliferative activity in various cancer cell lines. researchgate.netnih.gov For example, the indolinone-based inhibitor MAZ-51 has been shown to limit the proliferation of endothelial and cancer cells while activating apoptosis in cancer cells. researchgate.net Similarly, other quinazoline (B50416) derivatives, which share structural similarities, have demonstrated the ability to significantly decrease cancer cell numbers in a dose-dependent manner and induce apoptosis, as confirmed by DNA fragmentation and caspase-3 activity assays. nih.gov The Bcl-2 family of proteins, which regulate apoptosis, are often targeted, leading to an increased probability of cancer cell death. nih.gov
Broad-Spectrum Biological Modulations by Indolinone Analogues
Beyond their well-documented anticancer properties, analogues of the indolinone scaffold have been investigated for a wider range of biological activities.
The indole (B1671886) nucleus, a core component of the indolinone structure, is found in many compounds exhibiting antimicrobial and antiviral properties. nih.govnih.gov For instance, thiazolinone analogues of indolmycin (B1671932) have demonstrated in vitro activity against both RNA viruses and bacteria. nih.gov Research has shown that certain 5-substituted-2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivatives possess antiviral activity against HEL cell cultures and exhibit moderate antimicrobial activity. researchgate.net The introduction of different chemical groups to the core scaffold can yield novel compounds with significant potential as antimicrobial agents. nih.govmdpi.com Isoindole derivatives have also been noted for their broad biological activities, including antiviral effects. jmchemsci.com
Table 2: Antimicrobial and Antiviral Activity of Indolinone Analogues
| Compound Class | Activity Type | Target Examples |
|---|---|---|
| Thiazolinone analogues of indolmycin | Antibacterial, Antiviral | RNA viruses, various bacteria nih.gov |
| Indole hydrazone derivatives | Antimicrobial | S. aureus, MRSA, E. coli, B. subtilis nih.gov |
Indoline (B122111) derivatives have been reported to possess significant antioxidant and anti-inflammatory capabilities. researchgate.netnih.govresearchgate.net These compounds can prevent cellular damage by scavenging free radicals and inhibiting key inflammatory pathways. researchgate.netresearchgate.net For example, certain indoline derivatives inhibit p38 MAPK and reduce the nuclear translocation of inflammatory mediators like NF-κB and AP-1. researchgate.net One study highlighted a 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, which showed potent anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines through the suppression of Akt, MAPK, and NF-κB signaling pathways. mdpi.com The antioxidant properties of indole compounds are also linked to their ability to prevent the peroxidation of proteins and lipids within biological systems. researchgate.net
Coagulation Factor Modulation
One study highlighted the potent in vitro FXa inhibitory activity of (R)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)-1-(ethanesulfonyl)indoline. nih.gov Further modification of this series led to the development of ({(RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acid, which demonstrated even more potent FXa inhibition and improved safety profiles. nih.gov The R-isoform of this compound, in particular, exhibited significant anticoagulant activity in human and hamster plasma and showed dose-dependent anticoagulant effects when administered orally in animal models. nih.gov
These findings suggest that the indoline core can serve as a valuable scaffold for the design of novel FXa inhibitors. The mechanism of action for these analogues is believed to involve direct binding to the active site of the FXa enzyme, thereby preventing the conversion of prothrombin to thrombin and consequently inhibiting blood clot formation.
In a separate line of research, derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one, a related heterocyclic structure, were investigated as inhibitors of both Factor Xa and Factor XIa. mdpi.com This research underscores the potential of fused ring systems containing an indolinone-like core to modulate the activity of multiple coagulation factors, offering a pathway for the development of new antithrombotic agents.
| Compound | Target | Activity | Source |
|---|---|---|---|
| (R)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)-1-(ethanesulfonyl)indoline | Factor Xa | Potent in vitro inhibition | nih.gov |
| ({(RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acid | Factor Xa | More potent in vitro inhibition than the parent compound | nih.gov |
| (R)-({(RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acid | Factor Xa | Potent in vitro anticoagulant activity in human and hamster plasma; Dose-dependent oral anticoagulant activity in animal models | nih.gov |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Factor Xa and Factor XIa | Inhibition of both coagulation factors | mdpi.com |
Neurological Activity (e.g., Anticonvulsant, Anxiolytic, Sedative/Hypnotic)
Direct experimental data on the anticonvulsant, anxiolytic, or sedative/hypnotic activities of 5,6-Diethoxyindolin-2-one is currently lacking in the published literature. However, the broader class of indolin-2-one derivatives has been explored for a wide range of biological activities, and the core structure is present in molecules with known central nervous system effects.
The structural similarity of the indolin-2-one core to other neuroactive compounds suggests that derivatives could potentially interact with neurological targets. For instance, the modulation of ion channels and neurotransmitter receptors are common mechanisms for anticonvulsant, anxiolytic, and sedative/hypnotic drugs. While no specific studies have linked this compound to these mechanisms, the versatility of the indolin-2-one scaffold in medicinal chemistry indicates that targeted modifications could potentially yield compounds with desired neurological activities. Further research is necessary to explore the potential of this compound and its analogues in this therapeutic area.
Enzyme Inhibition Beyond Kinases (e.g., Histone Deacetylase, Cholinesterase)
While kinase inhibition is a well-documented activity for many indolin-2-one derivatives, research has also uncovered their potential to inhibit other classes of enzymes. Although specific studies on this compound are not available, investigations into its analogues have revealed inhibitory activity against various non-kinase enzymes.
One area of interest is the inhibition of proteases. A study identified 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one as a potent suppressor of Human caseinolytic protease proteolytic subunit (HsClpP), an enzyme implicated in cancer proliferation and metastasis. nih.gov This finding suggests that the indolin-2-one scaffold can be tailored to target specific proteases.
Furthermore, pyrazole-based inhibitors incorporating a structure related to indolin-2-ones have been synthesized and evaluated as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) from Haemophilus influenzae. mdpi.com DapE is a bacterial enzyme, making it a potential target for the development of novel antibiotics.
Although direct evidence for the inhibition of histone deacetylases or cholinesterases by this compound is absent, the diverse enzyme inhibitory profiles of its analogues warrant further investigation into its potential activities against these and other enzyme targets.
| Compound/Analogue Class | Enzyme Target | Biological Implication | Source |
|---|---|---|---|
| 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one | Human caseinolytic protease proteolytic subunit (HsClpP) | Potential anticancer activity | nih.gov |
| Pyrazole-based thioether analogues | N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Potential antibacterial activity | mdpi.com |
Cellular and Molecular Targets for this compound and its Bioactive Analogues
While the specific cellular and molecular targets of this compound remain to be elucidated, studies on its bioactive analogues have identified several key proteins and signaling pathways that are modulated by the indolin-2-one scaffold.
In the context of anticoagulant activity, the primary molecular target identified for indoline derivatives is Factor Xa , a serine protease that plays a pivotal role in the blood coagulation cascade. nih.gov Some related heterocyclic compounds have also been shown to target Factor XIa . mdpi.com
For other biological activities, research has pointed to a number of cellular targets. For instance, 3-(3-hydroxyphenyl)-indolin-2-one, an anti-inflammatory agent, was found to inhibit the production of pro-inflammatory mediators by regulating the Akt, MAPK, and NF-κB signaling pathways in RAW264.7 cells. mdpi.com These pathways are crucial in controlling a wide range of cellular processes, including inflammation, cell proliferation, and survival.
Furthermore, the anticancer activity of some indolin-2-one derivatives has been linked to the inhibition of Human caseinolytic protease proteolytic subunit (HsClpP) , a mitochondrial protease. nih.gov The inhibition of this enzyme disrupts mitochondrial function and can induce pathways leading to cancer cell death.
| Analogue/Derivative Class | Molecular Target/Pathway | Associated Biological Activity | Source |
|---|---|---|---|
| Substituted indoline derivatives | Factor Xa | Anticoagulant | nih.gov |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Factor Xa, Factor XIa | Anticoagulant | mdpi.com |
| 3-(3-hydroxyphenyl)-indolin-2-one | Akt, MAPK, and NF-κB signaling pathways | Anti-inflammatory | mdpi.com |
| 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one | Human caseinolytic protease proteolytic subunit (HsClpP) | Anticancer | nih.gov |
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to understand how a ligand, such as a derivative of 5,6-Diethoxyindolin-2-one, might interact with a biological target, typically a protein or enzyme. mdpi.com The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function.
Studies on related indolin-2-one derivatives have successfully used molecular docking to identify potential biological targets and elucidate binding modes. For instance, various indolin-2-one derivatives have been docked against targets like p21-activated kinase 4 (PAK4), cyclooxygenase-2 (COX-2), and Tropomyosin receptor kinases (TRKs) to explore their potential as inhibitors. nih.govaip.orgnih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, docking studies could predict its binding affinity and interaction patterns with various enzymes, providing a rationale for its potential biological activity.
Table 1: Illustrative Molecular Docking Results for an Indolin-2-one Derivative This table presents hypothetical data to illustrate the typical output of a molecular docking study.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| PAK4 (4ZLO) | -9.8 | Lys105, Asp168 | Hydrogen Bond |
| COX-2 (3LN1) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, π-π Stacking |
| TRKA (4PMM) | -10.2 | Glu559, Met592 | Hydrogen Bond, Hydrophobic |
Quantum Chemical Calculations of Electronic Structure (HOMO/LUMO Analysis)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule. ufms.br These methods can compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
For aromatic and heterocyclic compounds like indole (B1671886) derivatives, DFT calculations can elucidate electronic properties and predict sites for electrophilic and nucleophilic attack. researchgate.net Analysis of the molecular electrostatic potential (MEP) map can visually identify electron-rich and electron-poor regions of this compound, guiding the prediction of its interaction with other molecules. Furthermore, global reactivity descriptors such as chemical hardness, softness, and ionization potential can be derived from HOMO and LUMO energies. researchgate.net
Table 2: Example of Calculated Quantum Chemical Parameters This table contains representative values for an indole derivative to demonstrate the output of quantum chemical calculations.
| Parameter | Definition | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV |
| Ionization Potential (I) | -EHOMO | 6.2 eV |
| Electron Affinity (A) | -ELUMO | 1.8 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Interactions
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of these interactions over time. nih.gov MD simulations calculate the motion of atoms in a system, providing insights into the conformational flexibility of both the ligand and the protein. nih.gov This is particularly important for understanding how the binding of a ligand might induce conformational changes in the receptor.
For a compound like this compound complexed with a target protein, an MD simulation would start with the docked pose and simulate the movements of the atoms over a period of nanoseconds. nih.gov Analysis of the simulation trajectory can confirm the stability of the binding mode predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. mdpi.com These simulations can reveal transient interactions and the role of solvent molecules, providing a more complete picture of the binding event. mdpi.com
Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation
| Simulation Parameter | Typical Value/Setting | Information Gained |
|---|---|---|
| Simulation Time | 100 ns | Long-term stability of the complex |
| Force Field | CHARMM/AMBER | Defines the potential energy of the system |
| Solvent Model | Explicit (e.g., TIP3P water) | Simulates physiological conditions |
| Analysis Metric | RMSD, RMSF, Hydrogen Bonds | Conformational stability, flexibility, specific interactions |
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are also adept at predicting various spectroscopic properties of molecules. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of compounds like this compound. chemrxiv.org Such calculations predict the wavelengths of maximum absorption (λmax), which can be compared with experimental data to validate the computational model. mdpi.comresearchgate.net Theoretical calculations of vibrational spectra (infrared and Raman) can also aid in the structural characterization of the molecule. researchgate.net
Furthermore, computational chemistry is instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, products, transition states, and intermediates, a detailed energy profile for a proposed reaction can be constructed. This allows for the determination of activation barriers, which indicate the kinetic feasibility of a reaction. For the synthesis or modification of this compound, these calculations can help in understanding the reaction mechanism and optimizing reaction conditions.
Table 4: Illustrative Predicted Spectroscopic and Reaction Data This table shows example data that could be generated for a molecule like this compound.
| Property | Computational Method | Predicted Value |
|---|---|---|
| UV-Vis λmax (S1) | TD-DFT B3LYP/6-311+G(d,p) | 295 nm |
| UV-Vis λmax (S2) | TD-DFT B3LYP/6-311+G(d,p) | 260 nm |
| Reaction Activation Energy (Ea) | DFT B3LYP/6-31G(d) | 22.5 kcal/mol |
Mechanistic Elucidation of Chemical Transformations via Computational Chemistry
The elucidation of reaction mechanisms is a cornerstone of organic chemistry, and computational methods provide a window into the intricate details of chemical transformations at the molecular level. researchgate.net For reactions involving the indolin-2-one core, such as its synthesis or functionalization, computational studies can distinguish between different possible mechanisms, for example, concerted versus stepwise pathways in cycloaddition reactions. researchgate.netnih.gov
By locating and characterizing the transition state structures, chemists can understand the stereochemical and regiochemical outcomes of a reaction. researchgate.net For a molecule like this compound, computational studies could explore its synthesis via cyclization of N-aryl enaminones or its participation in nucleophilic substitution reactions. researchgate.netresearchgate.net The "distortion/interaction" or "activation strain" model is another powerful tool that can be used to analyze the energy barriers of reactions by separating the energy required to distort the reactants into their transition state geometries from the interaction energy between them. researchgate.net These detailed mechanistic insights are crucial for the rational design of new synthetic routes and the development of novel chemical entities.
Natural Product Relevance and Biosynthetic Considerations
Occurrence of Indolinone Derivatives in Natural Product Families
The indolinone core, a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position, is a recurring feature in various families of natural products. These compounds are predominantly found in plants, fungi, and marine organisms. The diversity of substituents on the indolinone ring system gives rise to a broad spectrum of biological properties.
Many natural products containing the broader indole (B1671886) scaffold, a precursor to indolinones, are classified as alkaloids. wikipedia.org These indole alkaloids are one of the largest classes of alkaloids, with over 4100 known compounds. wikipedia.org They are known to possess significant physiological activity, with some being utilized in medicine. wikipedia.org
While direct examples of 5,6-diethoxyindolin-2-one in nature are not prominent in the literature, the closely related 5,6-dihydroxyindole and its derivatives are key components of eumelanin, the primary pigment responsible for brown to black coloration in humans. nih.gov Furthermore, various substituted indolin-2-one derivatives have been identified as potent anti-inflammatory agents. nih.govnih.gov
The following table provides examples of natural product families that feature the indolinone or related indole core structure:
| Natural Product Family | Core Structure | Example Compound(s) | Natural Source |
| Indole Alkaloids | Indole | Strychnine, Reserpine, Vinblastine | Strychnos nux-vomica, Rauvolfia serpentina, Catharanthus roseus |
| Melanins | Dihydroxyindole | Eumelanin (polymer of 5,6-dihydroxyindole) | Animals |
| Aurones | Isomeric to flavones | Aureusidin, Sulfuretin | Vegetables and flowers |
| Fungal Metabolites | Isoindolinone | Zinnimidine | Alternaria species of fungi |
Proposed Biosynthetic Pathways of Related Indole Alkaloids
The biosynthesis of indole alkaloids, the broader family to which indolinone derivatives belong, universally originates from the amino acid tryptophan. wikipedia.orgyoutube.com This precursor undergoes a series of enzymatic transformations to generate the diverse array of indole-containing natural products observed in nature.
The initial and crucial step in the biosynthesis of most indole alkaloids is the decarboxylation of tryptophan to form tryptamine. wikipedia.orgyoutube.com From tryptamine, the pathways diverge significantly, leading to the vast structural diversity of these compounds. For instance, in the biosynthesis of monoterpene indole alkaloids, tryptamine condenses with secologanin to form strictosidine, a common precursor to many complex alkaloids. youtube.com
Another key biosynthetic reaction is the Pictet-Spengler condensation, which involves the reaction of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by cyclization to form a tetrahydro-β-carboline. This reaction is fundamental to the formation of many β-carboline alkaloids. wikipedia.org
The formation of the oxindole (B195798) (indolin-2-one) core often involves the oxidation of the corresponding indole precursor. While the specific enzymatic machinery for the biosynthesis of this compound is not characterized, it is plausible that it would arise from a 5,6-diethoxyindole precursor, which in turn would be derived from a modified tryptophan.
The proposed biosynthetic steps for a hypothetical 5,6-disubstituted indolin-2-one are outlined below:
| Step | Precursor | Intermediate | Product | Key Enzyme Class (Hypothetical) |
| 1 | L-Tryptophan | Tryptamine | Tryptamine | Tryptophan decarboxylase |
| 2 | Tryptamine | 5-Hydroxytryptamine | 5,6-Dihydroxytryptamine | Tryptophan hydroxylase, Aromatic hydroxylase |
| 3 | 5,6-Dihydroxytryptamine | 5,6-Diethoxytryptamine | 5,6-Diethoxytryptamine | O-ethyltransferase |
| 4 | 5,6-Diethoxytryptamine | 5,6-Diethoxyindole | This compound | Monoamine oxidase, Oxidoreductase |
Potential for Bio-Inspired Synthesis of this compound and Analogues
The principles of biosynthesis can inspire efficient and novel laboratory syntheses of complex natural products and their analogues. A bio-inspired synthesis of this compound would likely mimic the proposed biosynthetic pathway, starting from a readily available indole precursor.
Given the lack of a known natural biosynthetic pathway for this specific compound, a plausible synthetic strategy would involve the chemical modification of a more accessible precursor, such as 5,6-dimethoxyindole or 5,6-dihydroxyindole. The synthesis of related 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivatives has been explored, providing a template for accessing the indolinone core. nih.gov
A potential bio-inspired synthetic route could involve the following key transformations:
Starting Material Selection: A commercially available and structurally similar compound, such as 5,6-dimethoxy-1,3-dihydro-indol-2-one, could serve as a starting point. chemicalbook.com
Demethylation: The methoxy (B1213986) groups at the 5 and 6 positions would need to be converted to hydroxyl groups. This is a common transformation in natural product synthesis and can be achieved using various reagents.
Etherification: The resulting 5,6-dihydroxyindolin-2-one could then be selectively etherified at the hydroxyl groups with an ethylating agent to yield the target compound, this compound.
This approach, which mirrors the late-stage modification of a core scaffold seen in biosynthesis, offers a modular route to generate a variety of 5,6-disubstituted indolin-2-one analogues for further biological evaluation. The synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives has demonstrated the feasibility of elaborating the 5,6-disubstituted indole core. nih.gov
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Methodologies for Substituted Indolinones
The development of efficient and versatile synthetic routes is paramount for the exploration of the chemical space around the 5,6-diethoxyindolin-2-one core. While general methods for the synthesis of indolin-2-ones are established, future research should focus on methodologies that offer high yields, operational simplicity, and the ability to introduce a wide range of functional groups.
Recent advancements in organic synthesis have seen the rise of organocatalysis and multicomponent reactions (MCRs) for the construction of complex heterocyclic systems. rsc.orgmdpi.com These approaches offer significant advantages in terms of efficiency and sustainability. For instance, MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, which can significantly reduce the number of synthetic steps and purification procedures. mdpi.com
Future synthetic strategies for this compound and its derivatives could explore the use of novel catalytic systems, such as transition-metal catalysts or organocatalysts, to facilitate the construction of the indolinone core with high regioselectivity and stereoselectivity. rsc.org Furthermore, the development of one-pot synthetic procedures would be highly desirable for generating libraries of analogues for biological screening. acs.org
Table 1: Comparison of Potential Synthetic Methodologies for Substituted Indolinones
| Methodology | Advantages | Potential Application for this compound |
| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. rsc.org | Enantioselective synthesis of chiral derivatives. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. mdpi.com | Efficient generation of a library of analogues for SAR studies. |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, formation of challenging bonds. | C-H activation strategies for late-stage functionalization. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Safer and more efficient large-scale synthesis. |
Exploration of Undiscovered Biological Activities and Novel Therapeutic Targets
The indolin-2-one scaffold is associated with a wide range of biological activities, including but not limited to anticancer, antiviral, and anti-inflammatory properties. nih.gov However, the specific biological profile of this compound has not been extensively investigated. A crucial future direction will be the comprehensive biological evaluation of this compound and its derivatives against a diverse panel of therapeutic targets.
High-throughput screening (HTS) campaigns against various cell lines and enzyme assays can be employed to identify potential "hit" compounds. Given the structural similarities to other biologically active indolinones, it would be prudent to investigate its potential as an inhibitor of protein kinases, a class of enzymes frequently targeted in cancer therapy.
Furthermore, exploring novel therapeutic areas beyond the well-trodden paths for indolinones could lead to the discovery of unprecedented biological activities. This could include screening for activity against neglected tropical diseases, neurodegenerative disorders, or metabolic diseases. The identification of novel therapeutic targets through techniques such as chemical proteomics and phenotypic screening will be instrumental in elucidating the mechanism of action of any active compounds.
Advanced SAR and Rational Design Strategies for Next-Generation Analogues
Once initial biological activity is identified for the this compound scaffold, the next logical step is to conduct extensive Structure-Activity Relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties. This involves the systematic modification of different parts of the molecule and evaluating the impact on its biological activity.
Rational drug design, aided by computational modeling, can significantly accelerate the optimization process. Techniques such as molecular docking can be used to predict the binding mode of this compound derivatives to their biological target, providing valuable insights for the design of more potent analogues. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop predictive models that correlate the structural features of the compounds with their biological activity. nih.gov
The diethoxy substitution at the 5 and 6 positions of the indolinone core offers a unique starting point for chemical modifications. Future SAR studies should focus on exploring the impact of varying the nature and size of these alkoxy groups, as well as introducing different substituents at other positions of the indolinone ring.
Table 2: Key Structural Modifications for SAR Studies of this compound Analogues
| Position of Modification | Type of Modification | Rationale |
| 5- and 6-positions (Ethoxy groups) | Variation of alkoxy chain length, introduction of other functional groups (e.g., halogens, amines). | To probe the role of these substituents in target binding and to modulate physicochemical properties. |
| N1-position | Introduction of various alkyl, aryl, or heterocyclic groups. | To explore potential interactions with the target protein and to improve pharmacokinetic properties. |
| C3-position | Introduction of different substituents via alkylation, condensation, or spirocyclization. | To introduce structural diversity and to modulate the three-dimensional shape of the molecule. |
Integration of Artificial Intelligence and Machine Learning in Indolinone Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. ijper.orgnih.gov These powerful computational tools can be applied at various stages of the research pipeline for this compound, from hit identification to lead optimization.
Furthermore, generative AI models can be used to design novel indolinone analogues de novo with optimized properties for a specific biological target. harvard.edu The application of AI and ML in the research of this compound could significantly reduce the time and cost associated with drug discovery, while increasing the probability of success.
Sustainable and Green Chemistry Approaches in the Synthesis of Indolinone Derivatives
In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly chemical processes. The principles of green chemistry aim to minimize the environmental impact of chemical synthesis by reducing waste, using less hazardous substances, and improving energy efficiency.
Future research on the synthesis of this compound and its derivatives should incorporate green chemistry principles. This includes the use of renewable starting materials, the development of catalytic reactions that minimize the use of stoichiometric reagents, and the use of greener solvents such as water or supercritical fluids. nih.gov
Microwave-assisted organic synthesis and flow chemistry are two enabling technologies that can contribute to the development of more sustainable synthetic processes. nih.gov These techniques can often lead to shorter reaction times, higher yields, and improved safety profiles. By embracing green chemistry, the synthesis of this compound derivatives can be made more environmentally and economically sustainable.
Q & A
Q. How can 5,6-Diethoxyindolin-2-one be synthesized, and what analytical methods are used to confirm its structure?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example, diethylamine substituents (R2) and halogenated aromatic groups (R3) can be introduced via Suzuki coupling or Friedel-Crafts alkylation, as seen in indolin-2-one derivatives . Structural confirmation requires spectroscopic techniques:
- NMR (1H, 13C, and 2D-COSY) to resolve aromatic protons and substituent positions.
- Mass spectrometry (MS) for molecular weight verification.
- IR spectroscopy to identify carbonyl (C=O) and ether (C-O-C) functional groups.
- Example Synthesis Table :
| Reagents (R2, R3) | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diethylamine, 4-Cl | 80°C, 12h, N2 atm | 72 | 98.5 |
| Dimethylamine, H | 60°C, 24h | 65 | 97.8 |
| (Derived from substituent variations in indolin-2-one derivatives ) |
Q. What are the best practices for designing a literature review on indolin-2-one derivatives?
- Methodological Answer : Use a systematic approach:
Define scope : Focus on synthesis, bioactivity, or structural analogs of this compound.
Database selection : Prioritize PubMed, SciFinder, and Web of Science, excluding non-peer-reviewed sources like patents or unreliable websites .
Inclusion criteria : Peer-reviewed articles (2010–2025), English-only studies, and mechanistic/experimental data.
Synthesis matrix : Organize findings by reaction type, yield, and biological activity (e.g., antitumor, antimicrobial) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from impurities or overlapping signals. Strategies include:
- Cross-validation : Use X-ray crystallography for unambiguous structural determination.
- Advanced NMR techniques : 2D-NOESY to assess spatial proximity of substituents.
- Statistical analysis : Apply principal component analysis (PCA) to compare spectral datasets across derivatives .
- Peer consultation : Collaborate with computational chemists to simulate spectra (DFT calculations) .
Q. What integrative approaches are recommended for studying the pharmacological activity of this compound?
- Methodological Answer : Combine in vitro and in vivo models:
- In vitro :
- Cell viability assays (MTT) against cancer lines (e.g., MCF-7, HepG2).
- Enzyme inhibition studies (e.g., kinase assays) to identify molecular targets .
- In vivo :
- Use murine models for pharmacokinetics (oral bioavailability, half-life).
- Address translational challenges by correlating in vitro IC50 values with in vivo efficacy .
- Data integration : Employ dose-response matrices and pathway analysis (e.g., KEGG) to map mechanisms .
Data Analysis and Presentation Guidelines
Q. How should researchers present conflicting bioactivity data in publications?
- Methodological Answer :
- Transparency : Clearly report outliers and experimental conditions (e.g., solvent, temperature).
- Comparative tables : Highlight discrepancies in IC50 values across studies, noting assay variations (e.g., cell line differences) .
- Discussion : Frame contradictions as opportunities for further investigation (e.g., "Variability in cytotoxicity may reflect differential membrane permeability") .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.
- ANOVA with post-hoc tests : Compare multiple derivatives or concentrations.
- Survival analysis (Kaplan-Meier) for in vivo efficacy studies .
Tables for Methodological Reference
Table 1 : Comparison of Analytical Techniques for Structural Elucidation
Table 2 : Common Pitfalls in Bioactivity Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
